molecular formula C12H16O3 B1611453 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde CAS No. 123013-13-8

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde

Cat. No. B1611453
Key on ui cas rn: 123013-13-8
M. Wt: 208.25 g/mol
InChI Key: BSOBIHUVDDETHG-UHFFFAOYSA-N
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Patent
US06962890B2

Procedure details

Into a 1 liter reactor thoroughly dried and purged with argon, 36.6 ml of an ether solution containing 110 mmol of ethylmagnesium bromide and 73.4 ml of ether were introduced. To the reactor, a solution containing 18.39 g (100 mmol) of 2-tert-butyl-4-methoxyphenol diluted with 90 ml of a THF was dropwise added at 0° C. over a period of 30 minutes, then the temperature of the system was slowly raised to room temperature, and the reaction solution was stirred at room temperature for 1 hour. Then, 350 ml of toluene was added, and the system was heated to 100° C. to distill off about 180 ml of a mixed solution of ether and THF, whereby an opaque white slurry was obtained. After the slurry was cooled to 50° C., 4.50 g (150 mmol) of paraformaldehyde and 21.0 ml (150 mmol) of triethylamine were added, followed by stirring at 80 to 90° C. for 1.5 hours. The reaction solution was allowed to cool to room temperature and then quenched with 10% hydrochloric acid. The organic layer was concentrated, and the solid precipitated was vacuum dried to obtain 11.66 g (yield: 56%) of 3-t-butyl-5-methoxysalicylaldehyde.
Quantity
110 mmol
Type
reactant
Reaction Step One
Name
Quantity
73.4 mL
Type
solvent
Reaction Step One
Quantity
18.39 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.[C:5]([C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[OH:17])([CH3:8])([CH3:7])[CH3:6].[CH2:18]=[O:19].C(N(CC)CC)C>C1COCC1.C1(C)C=CC=CC=1.CCOCC>[C:5]([C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[C:11]([CH:18]=[O:19])[C:10]=1[OH:17])([CH3:8])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
110 mmol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
73.4 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
18.39 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)OC)O
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
C=O
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter reactor thoroughly dried
CUSTOM
Type
CUSTOM
Details
purged with argon, 36.6 ml of an ether solution
ADDITION
Type
ADDITION
Details
were introduced
ADDITION
Type
ADDITION
Details
was dropwise added at 0° C. over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the system was heated to 100° C.
DISTILLATION
Type
DISTILLATION
Details
to distill off about 180 ml of a mixed solution of ether and THF, whereby an opaque white slurry
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
After the slurry was cooled to 50° C.
STIRRING
Type
STIRRING
Details
by stirring at 80 to 90° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 10% hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the solid precipitated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(C=O)=CC(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.66 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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